(2R,3R,4R,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-isobutyramido-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) phosphoramidite
Description
2’-O-METHYL-N2-ISOBUTYRYL-5’-O-DMT-GUANOSINE-3’-CE-PHOSPHORAMIDITE is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of synthetic biology and biochemistry due to its stability and efficiency in forming nucleotide sequences .
Properties
Molecular Formula |
C39H44N7O9P |
|---|---|
Molecular Weight |
785.8 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-4-[amino(2-cyanoethoxy)phosphanyl]oxy-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C39H44N7O9P/c1-24(2)35(47)44-38-43-34-31(36(48)45-38)42-23-46(34)37-33(51-5)32(55-56(41)53-21-9-20-40)30(54-37)22-52-39(25-10-7-6-8-11-25,26-12-16-28(49-3)17-13-26)27-14-18-29(50-4)19-15-27/h6-8,10-19,23-24,30,32-33,37H,9,21-22,41H2,1-5H3,(H2,43,44,45,47,48)/t30-,32-,33-,37-,56?/m1/s1 |
InChI Key |
JNRCEINWHBMXKQ-RXMANBKJSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N)OCCC#N)OC |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N)OCCC#N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-METHYL-N2-ISOBUTYRYL-5’-O-DMT-GUANOSINE-3’-CE-PHOSPHORAMIDITE involves several key steps:
Protection of the 5’-hydroxyl group: This is typically achieved using a dimethoxytrityl (DMT) group.
Methylation at the 2’-position:
Isobutyrylation at the N2 position: An isobutyryl group is added to the N2 position of the guanosine.
Phosphoramidite formation: The final step involves the formation of the phosphoramidite group at the 3’-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducted in large reactors with precise control over temperature and pH.
Purification: Using techniques such as chromatography to ensure high purity.
Quality control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2’-O-METHYL-N2-ISOBUTYRYL-5’-O-DMT-GUANOSINE-3’-CE-PHOSPHORAMIDITE undergoes several types of chemical reactions:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The DMT group can be removed under acidic conditions to expose the 5’-hydroxyl group.
Common Reagents and Conditions
Oxidizing agents: Such as iodine in water or tert-butyl hydroperoxide.
Acidic conditions: For DMT removal, trichloroacetic acid in dichloromethane is commonly used.
Major Products
Phosphate derivatives: Formed after oxidation.
Free hydroxyl groups: Exposed after DMT removal.
Scientific Research Applications
2’-O-METHYL-N2-ISOBUTYRYL-5’-O-DMT-GUANOSINE-3’-CE-PHOSPHORAMIDITE is widely used in scientific research:
Synthetic biology: For the synthesis of custom oligonucleotides.
Biochemistry: In the study of RNA and DNA structures and functions.
Industry: Used in the production of nucleic acid-based products.
Mechanism of Action
The compound exerts its effects by participating in the formation of nucleotide sequences. The phosphoramidite group reacts with the hydroxyl group of another nucleotide, forming a phosphite triester linkage. This linkage is then oxidized to form a stable phosphate linkage, thus extending the nucleotide chain .
Comparison with Similar Compounds
Similar Compounds
5’-O-DMT-N2-Isobutyryl-2’-O-methyl-D-guanosine: Similar in structure but lacks the phosphoramidite group.
2’-O-Methyl-N2-Isobutyryl-5’-O-DMT-Guanosine: Similar but without the 3’-CE phosphoramidite group.
Uniqueness
2’-O-METHYL-N2-ISOBUTYRYL-5’-O-DMT-GUANOSINE-3’-CE-PHOSPHORAMIDITE is unique due to its combination of modifications, which provide enhanced stability and efficiency in oligonucleotide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
